(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam
CAS No.: 128441-99-6
Cat. No.: VC4735204
Molecular Formula: C14H21NO3S
Molecular Weight: 283.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128441-99-6 |
---|---|
Molecular Formula | C14H21NO3S |
Molecular Weight | 283.39 |
IUPAC Name | 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one |
Standard InChI | InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m0/s1 |
Standard InChI Key | BALAVPVKVQRBKA-MJVIPROJSA-N |
SMILES | CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam belongs to the bornanesultam family, featuring a tricyclic framework derived from camphor. The exo configuration of the sultam ring ensures stereochemical rigidity, while the 2-methylacryloyl substituent introduces an α,β-unsaturated ketone moiety. The (S)-enantiomer exhibits a specific optical rotation of [α]₁₉/D −32° (c = 5 in chloroform) , critical for its chiral induction capabilities.
The InChI key (BALAVPVKVQRBKA-MJVIPROJSA-N) and SMILES string (CC(=C)C(=O)N1[C@H]2C[C@@H]3CC@HS(=O)(=O)N31) provide unambiguous structural identifiers. X-ray crystallography confirms the exo orientation of the sultam group, stabilized by steric hindrance from the C10 methyl group .
Physical and Thermodynamic Properties
Key physicochemical parameters are summarized below:
The compound’s low aqueous solubility and hygroscopic nature necessitate anhydrous handling . Its stability under inert atmospheres aligns with applications in high-temperature reactions, such as cycloadditions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-(+)-(2-methylacryloyl)-2,10-camphorsultam proceeds via acylation of (S)-(−)-2,10-camphorsultam. Oppolzer’s classical method involves:
-
Reduction of Camphorsulfonylimine: Lithium aluminium hydride reduces camphorsulfonylimine to yield (S)-(−)-2,10-camphorsultam with >98% diastereomeric excess .
-
Acylation: Treatment with 2-methylacryloyl chloride in the presence of a base (e.g., triethylamine) introduces the acryloyl group, preserving the exo configuration .
Modern optimizations employ catalytic asymmetric hydrogenation, achieving enantiomeric ratios exceeding 99:1 . Industrial-scale production by suppliers like Sigma-Aldrich and A.J. Chemicals utilizes continuous flow reactors to enhance yield (typically 85–92%) .
Applications in Asymmetric Synthesis
Chiral Auxiliary in Pharmaceuticals
The compound’s primary application lies in constructing enantiomerically pure intermediates. Notable examples include:
-
Antiviral Agents: Stereoselective Michael additions using this auxiliary yield nucleoside analogs with >95% ee, critical for protease inhibitors .
-
β-Lactam Antibiotics: Aldol reactions mediated by the sultam enable precise control over C3/C4 stereochemistry in carbapenem synthesis .
Fine Chemical Production
In agrochemicals, the auxiliary facilitates the synthesis of chiral pyrethroids, enhancing insecticidal activity while reducing ecotoxicity . A 2024 study demonstrated its use in preparing (R)-metolachlor, achieving 97% enantioselectivity at pilot scale .
Academic Research
Recent methodologies leveraging this sultam include:
-
Atroposelective Cycloadditions: Construction of axially chiral biaryls via Diels-Alder reactions .
-
Cooperative Dual Auxiliary Systems: Pairing with oxazolidinones to achieve synergistic stereocontrol in γ-lactone formation .
Parameter | Value | Source |
---|---|---|
Storage Class Code | 11 (Combustible Solids) | |
Personal Protective Equipment | Gloves, goggles, respirator | |
Stability | Stable under argon, decomposes in air (t₁/₂ = 14 d at 25°C) |
Regulatory Compliance
Suppliers adhere to REACH and TSCA guidelines. Waste disposal must follow incineration protocols (≥1000°C) to prevent sulfonic acid byproducts .
Recent Advances and Future Directions
Catalytic Asymmetric Reactions
A 2025 study reported Ni-catalyzed allylic alkylations using (S)-(+)-2,10-camphorsultam derivatives, achieving turnover frequencies of 1,200 h⁻¹ . Computational models suggest that the acryloyl group’s electron-withdrawing nature enhances transition-state polarization .
Sustainable Manufacturing
Microwave-assisted acylation reduces reaction times from 12 h to 45 min, lowering energy consumption by 60% . Biocatalytic approaches using lipases are under investigation to replace stoichiometric acylating agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume